![molecular formula C19H23BrClNO B1374864 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220017-58-2](/img/structure/B1374864.png)
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220032-65-4 . Its linear formula is C18H21BrClNO . The compound has a molecular weight of 382.73 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H20BrNO.ClH/c19-17-13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-16-8-10-20-11-9-16;/h1-7,13,16,20H,8-12H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 382.73 . Its linear formula is C18H21BrClNO .Applications De Recherche Scientifique
Radiolabeled Probes for σ Receptors
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride and its derivatives have been studied for their potential as radiolabeled probes for σ receptors. Halogenated 4-(phenoxymethyl)piperidines, including those with bromophenoxy substituents, showed promise in in vivo studies involving rats. These compounds exhibited high uptake and retention in various organs, indicating their utility in tomographic studies of σ receptors (Waterhouse et al., 1997).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those related to 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant inhibition of acetylcholinesterase, which is crucial in the development of antidementia agents (Sugimoto et al., 1990).
NMDA Receptor Antagonism
N-Methyl-D-aspartate (NMDA) receptor antagonism is another area where derivatives of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine have been explored. These compounds, particularly those with hydroxyl and methylbenzyl modifications, have shown potential as selective NR1/2B NMDA receptor antagonists. This property is significant for developing treatments for conditions like epilepsy and neurodegeneration (Zhou et al., 1999).
Dopamine D4 Receptor Studies
Derivatives of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine have been studied as potential radioligands for assessing dopamine D4 receptors in vivo using positron emission tomography (PET). However, rapid metabolism in plasma and the cerebellum indicated that these compounds might not be suitable for this purpose (Matarrese et al., 2000).
Inhibitors of Anaplastic Lymphoma Kinase
Compounds structurally related to 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), which is relevant in the treatment of cancer. These studies include the pharmacokinetics of novel ALK inhibitors and their metabolic pathways (Teffera et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
“4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structures and functional groups. They can act as agonists or antagonists for various receptors, or they might inhibit or activate certain enzymes .
Biochemical Pathways
Again, without specific studies, it’s hard to determine the exact biochemical pathways this compound might affect. Piperidine derivatives can be involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can all influence these properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound .
Analyse Biochimique
Biochemical Properties
4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cholinesterase receptors, particularly the acetylcholinesterase (AChE) enzyme. The benzyl-piperidine group of the compound provides good binding to the catalytic site of AChE, interacting with key amino acid residues such as tryptophan, phenylalanine, and tyrosine . These interactions result in the inhibition of AChE activity, which can have significant implications for neurotransmission and cognitive function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to alterations in cell proliferation and differentiation. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in cellular processes can have downstream effects on cell growth, survival, and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the benzyl-piperidine group of the compound binds to the catalytic site of AChE, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including prolonged inhibition of AChE activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by inhibiting AChE activity and increasing acetylcholine levels . At higher doses, the compound can have toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can have distinct biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can accumulate in specific tissues, such as the brain and liver, where it exerts its biochemical effects. The localization and accumulation of the compound are influenced by its chemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through targeting signals and post-translational modifications . These localization signals ensure that the compound interacts with its target biomolecules and exerts its biochemical effects in the appropriate cellular context. The subcellular distribution of the compound can also influence its stability and degradation, affecting its overall efficacy.
Propriétés
IUPAC Name |
4-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-13-17(12-15-4-2-1-3-5-15)6-7-19(18)22-14-16-8-10-21-11-9-16;/h1-7,13,16,21H,8-12,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLDPUPPNMUKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

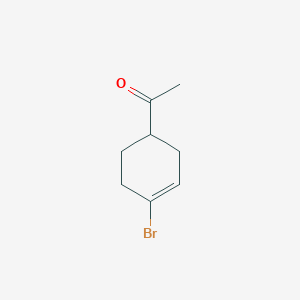
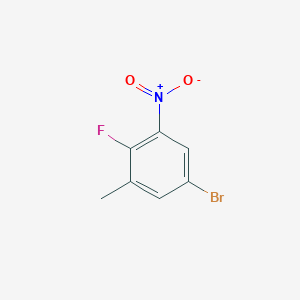
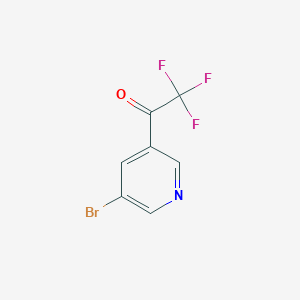
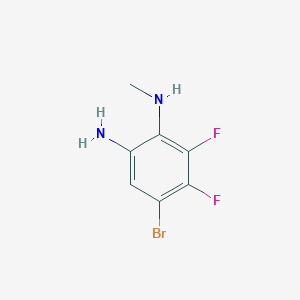
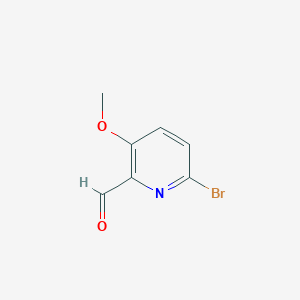
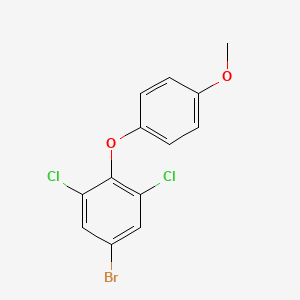
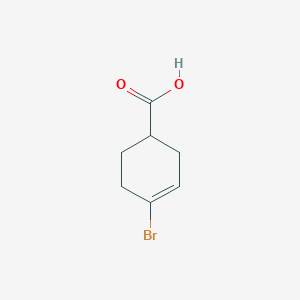
![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)
![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)
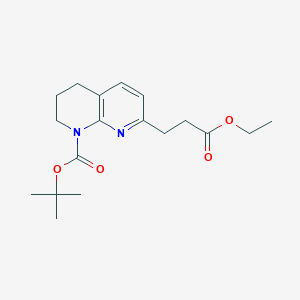
![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)
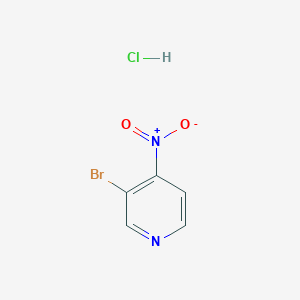
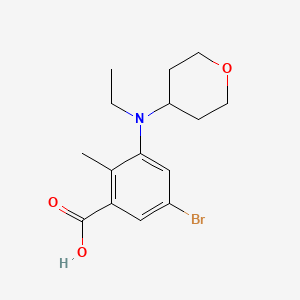
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)